

# Comparative Guide to Analytical Method Validation of Finerenone Following ICH Guidelines

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Compound of Interest		
Compound Name:	Finerenone-d3	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Finerenone in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The information presented is collated from various studies to offer a detailed overview of method performance, supported by experimental data and protocols.

# Comparison of Validated RP-HPLC Methods for Finerenone Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the routine analysis of Finerenone. The following tables summarize the performance characteristics of different RP-HPLC methods developed and validated for Finerenone, providing a clear comparison of their key validation parameters.

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods



Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Column	Symmetry ODS C18 (4.6x250mm, 5µm)[1]	Inertsil ODS 3V C18 (4.6x250mm, 5μm)[2]	Sunfire C18 (4.6x250mm, 5μm)[3]	Hemochrom C18 (4.6x250mm, 5μm)[4]	Phenomenex C18[5]
Mobile Phase	Methanol:Pho sphate Buffer (35:65 v/v)	Ammonium dihydrogen phosphate buffer (pH 4.5):Acetonitri le (60:40 v/v)	0.1% OPA:Methan ol (60:40 v/v)	0.1% Trifluoroaceti c Acid:Acetonitr ile (70:30 v/v)	Acetonitrile:W ater (50:50 v/v)
Flow Rate	1.0 μL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection Wavelength	235 nm	238 nm	219 nm	252 nm	252 nm
Retention Time	3.006 min	4.06 min	2.262 min	Not Specified	4.62 min

Table 2: Validation Parameters of Different RP-HPLC Methods for Finerenone



Validation Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Linearity Range (μg/mL)	6-14	2.5-15	Not Specified	5-45	8-30 (assay), 0.2-1.4 (impurities)
Correlation Coefficient (R²)	0.9996	>0.999	Not Specified	0.9996	Not Specified
Accuracy (% Recovery)	Within limits	99.76-101.09	100.03	Not Specified	99.74 (assay), 99.11 (impurities)
Precision (%RSD)	<2%	Within acceptance criteria	0.3%	<2%	Not Specified
Limit of Detection (LOD) (µg/mL)	Not Specified	0.05	0.08	Not Specified	Not Specified
Limit of Quantification (LOQ) (µg/mL)	Not Specified	0.15	0.24	Not Specified	Not Specified

## **Alternative Analytical Technique: LC-MS/MS**

For bioanalytical applications requiring higher sensitivity and selectivity, such as the quantification of Finerenone in human plasma, a high-performance liquid chromatographytandem mass spectrometry (HPLC-MS/MS) method has been validated.

Table 3: Performance of a Validated HPLC-MS/MS Method for Finerenone in Human Plasma



Parameter	Performance Characteristic
Sample Preparation	Protein precipitation with acidified acetonitrile
Analytical Range	0.100 μg/L (LLOQ) to 200 μg/L (ULOQ)
Inter-day Accuracy	99.7-105.0% (for 0.100 mL plasma)
Inter-day Precision	≤ 7.0%

### **Experimental Protocols**

This section provides a detailed methodology for a representative RP-HPLC method and a summary of forced degradation studies as per ICH guidelines.

# Representative RP-HPLC Method Development and Validation

This protocol is a composite representation based on several published methods.

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Column: Symmetry ODS C18 (4.6x250mm, 5μm).
- Mobile Phase: A filtered and degassed mixture of Methanol and Phosphate Buffer (pH adjusted) in a ratio of 35:65 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 235 nm.
- Injection Volume: 10 μL.
- Column Temperature: Ambient.
- 2. Preparation of Solutions:



- Standard Stock Solution: Accurately weigh 10 mg of Finerenone working standard and dissolve in a 10 mL volumetric flask with the mobile phase to get a concentration of 1000 µg/mL.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the linearity range (e.g., 6-14 μg/mL) using the mobile phase.
- Sample Preparation (for tablet dosage form): Weigh and powder 20 tablets. Take a quantity of powder equivalent to 10 mg of Finerenone and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 15 minutes and then dilute to the mark. Filter the solution through a 0.45 µm filter. Further dilute to a suitable concentration within the calibration range.
- 3. Method Validation (as per ICH Q2(R1) Guidelines):
- Specificity: The ability to assess the analyte unequivocally in the presence of other
  components. This is typically evaluated by analyzing a placebo sample and a sample of
  Finerenone spiked with known impurities or degradation products to ensure no interference
  at the retention time of Finerenone.
- Linearity: Analyze a minimum of five concentrations across the specified range. Plot a graph
  of peak area versus concentration and determine the correlation coefficient (R²), which
  should be ≥ 0.999.
- Accuracy (Recovery): Perform recovery studies by spiking a known amount of Finerenone standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The mean recovery should be within 98-102%.

#### Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of



the response and the slope of the calibration curve.

 Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

#### **Forced Degradation Studies**

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Finerenone is subjected to various stress conditions as recommended by ICH guidelines.

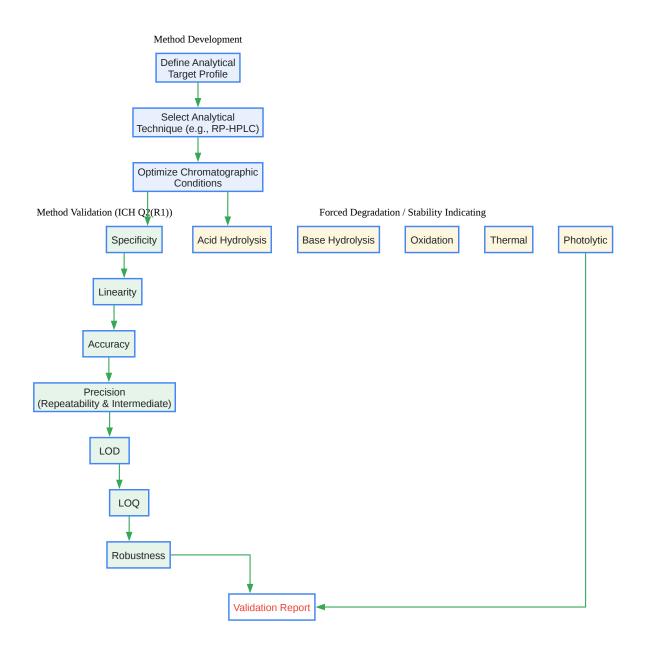
- Acid Hydrolysis: Treat the drug solution with 0.1N HCl and reflux for a specified period.
   Neutralize the solution before analysis.
- Base Hydrolysis: Treat the drug solution with 0.1N NaOH and reflux. Neutralize before analysis.
- Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide.
- Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C for 24 hours).
- Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm for 24 hours).

The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if it can resolve the Finerenone peak from all the degradation product peaks. Mass balance is calculated to ensure that the decrease in the drug content can be accounted for by the formation of degradation products.

#### **Visualizations**

The following diagrams illustrate the key workflows in the analytical method validation of Finerenone.

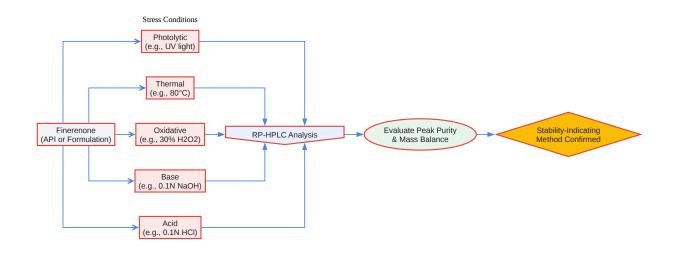




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Caption: Workflow for Analytical Method Validation of Finerenone according to ICH Guidelines.





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Caption: Experimental Workflow for Forced Degradation Studies of Finerenone.

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